

# Pirmitegravir In Vitro Antiviral Assay Protocols: Application Notes

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## Compound of Interest

Compound Name: Pirmitegravir

Cat. No.: B10860339

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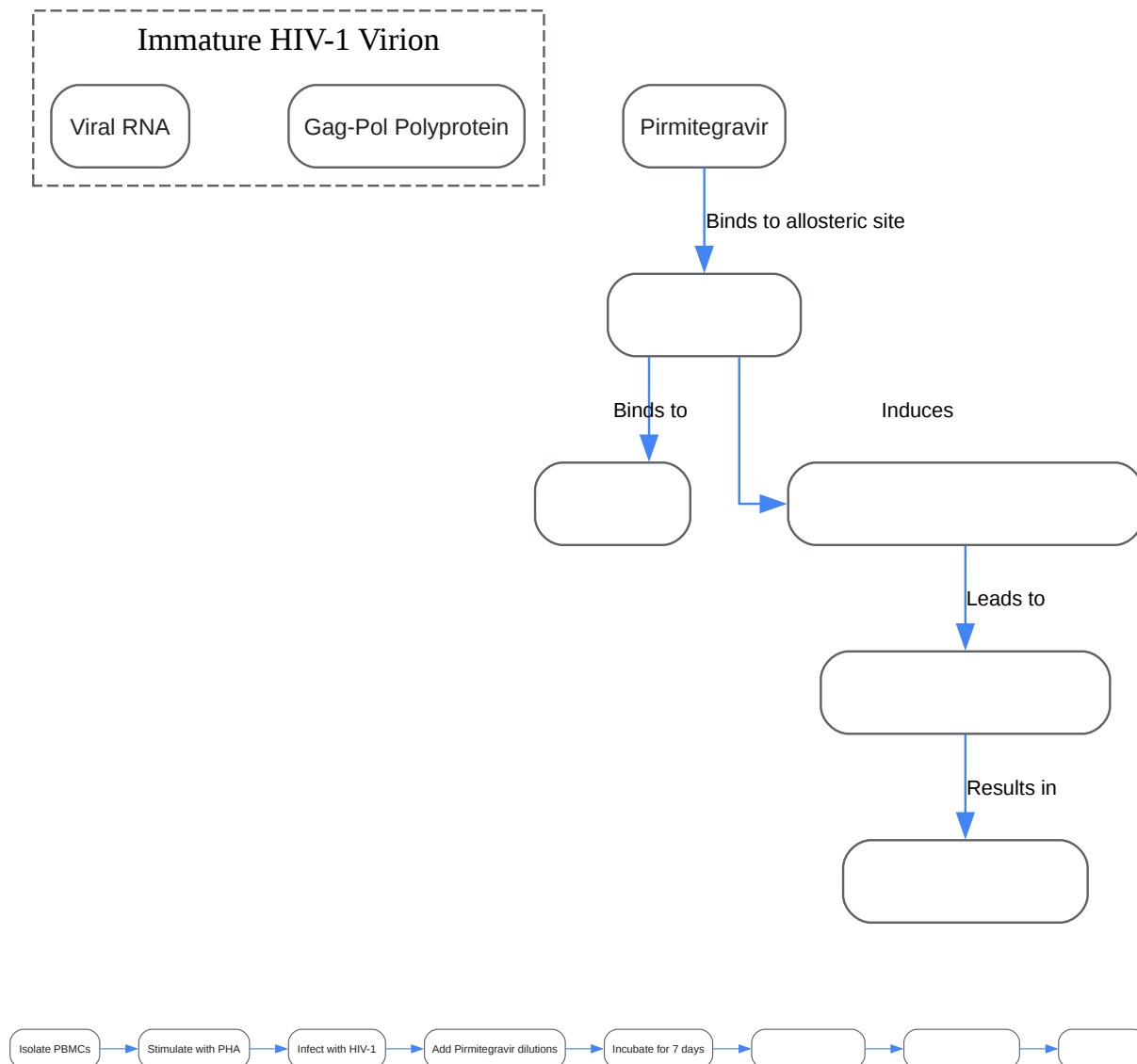
For Researchers, Scientists, and Drug Development Professionals

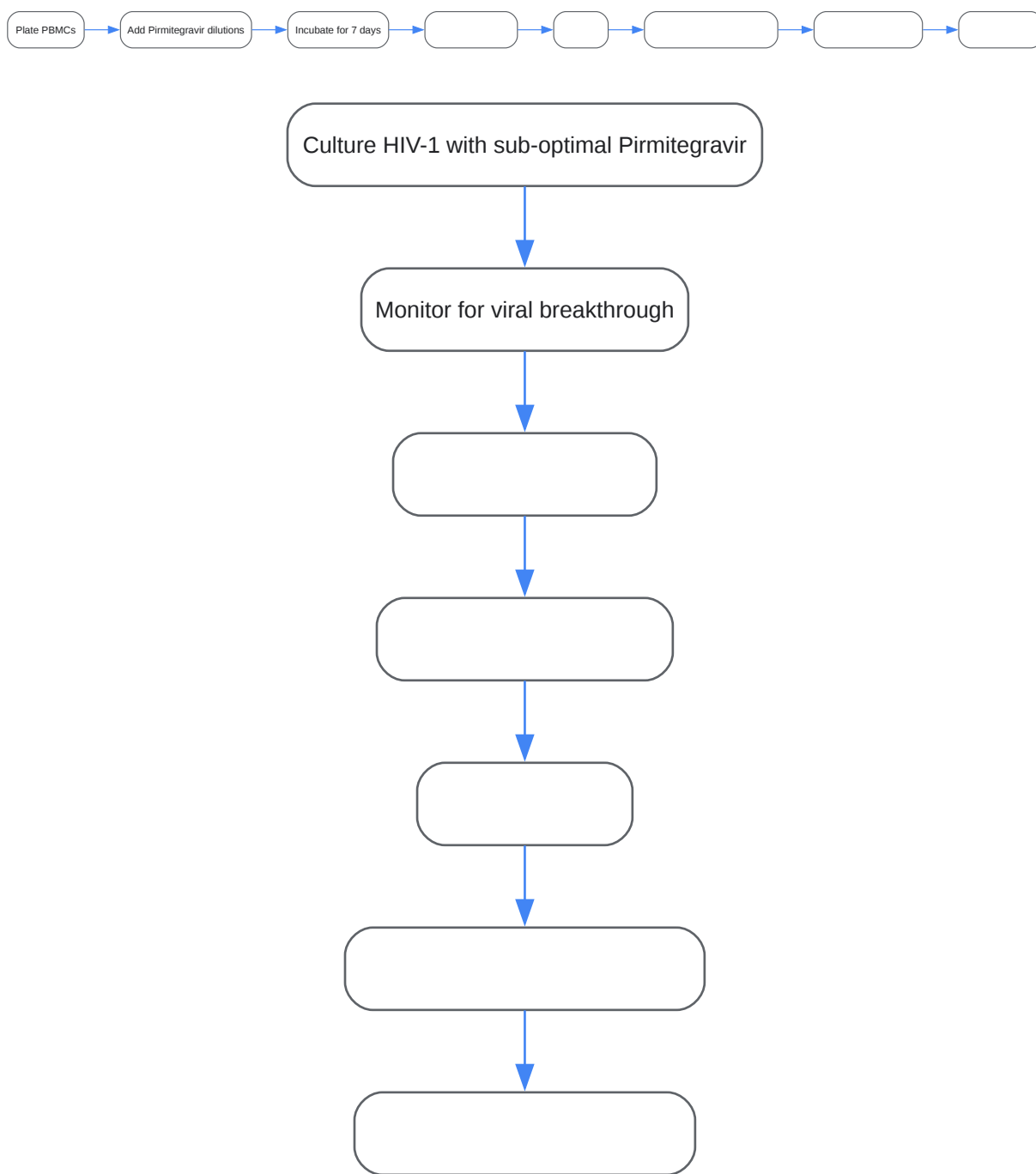
## Introduction

**Pirmitegravir** (STP0404) is a novel, potent, and selective allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), **Pirmitegravir** targets the non-catalytic site of the HIV-1 integrase enzyme, specifically the lens epithelium-derived growth factor/p75 (LEDGF/p75) binding site.[1][3][4] This unique mechanism of action involves inducing aberrant integrase multimerization, which disrupts the normal process of viral assembly and maturation, ultimately leading to the production of non-infectious viral particles.[3][4][5][6] These application notes provide detailed protocols for the in vitro assessment of **Pirmitegravir**'s antiviral activity, cytotoxicity, and resistance profile.

## Mechanism of Action

**Pirmitegravir** functions by binding to an allosteric site on the HIV-1 integrase, a site distinct from the catalytic active site targeted by INSTIs. This binding event induces a conformational change in the integrase enzyme, promoting its hyper-multimerization.[6] This abnormal aggregation of integrase proteins interferes with critical late-stage replication events, including the proper assembly of the viral core and the incorporation of viral RNA.[3][4] The resulting virions are morphologically aberrant and non-infectious.





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